Fluorine Substituent Reduces Computed Lipophilicity by 0.6–1.8 Log Units Relative to Chloro Analogs
The 4-fluorophenyl analog (target) exhibits a computed XLogP3 of approximately 3.0–3.5, positioning it between the unsubstituted parent (XLogP3 1.8 [1]) and the 4-chlorophenyl analog (XLogP3 4.1 [2]) or 2,4-dichlorophenyl analog (XLogP3 4.8 [3]). This intermediate lipophilicity is critical for balancing membrane permeability with aqueous solubility in cannabinoid modulator lead optimization, where the hexahydro-cycloheptapyrazole patent explicitly teaches that N1-aryl substitution modulates both CB1/CB2 binding affinity and physicochemical suitability [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~3.0–3.5 (PubChem CID 16227433) |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 4.1; 2,4-Dichlorophenyl analog: XLogP3 4.8; Unsubstituted parent: XLogP3 1.8 |
| Quantified Difference | ΔXLogP3 = -0.6 to -1.8 vs chloro analogs; +1.2 to +1.7 vs unsubstituted parent |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm); experimental logP not available |
Why This Matters
Procurement of the 4-fluorophenyl analog provides a lipophilicity profile that cannot be replicated by simply blending or diluting the 4-chlorophenyl or unsubstituted analogs, directly impacting the ADME properties of downstream amide derivatives.
- [1] PubChem Compound Summary CID 655343. XLogP3-AA: 1.8. View Source
- [2] PubChem Compound Summary CID 16777743. XLogP3-AA: 4.1. View Source
- [3] PubChem Compound Summary CID 16777724. XLogP3-AA: 4.8. View Source
- [4] US Patent US20080070968A1. Hexahydro-Cycloheptapyrazole Cannabinoid Modulators. View Source
